molecular formula C22H32ClN3O6S3 B022039 Prochlorperazine mesilate CAS No. 51888-09-6

Prochlorperazine mesilate

Cat. No. B022039
CAS RN: 51888-09-6
M. Wt: 566.2 g/mol
InChI Key: BTOOUKJFDLARFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine, also known as compazine, is a piperazine phenothiazine and first-generation antipsychotic drug. It is used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia .


Molecular Structure Analysis

The molecular structure of Prochlorperazine is C20H24ClN3S . It is a white or light yellow crystalline powder . The 3D chemical structure image of Prochlorperazine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

A study on the solid-state degradation of Prochlorperazine was conducted, including a complete kinetic analysis for the evaluation of the degradation process in heterogeneous media .


Physical And Chemical Properties Analysis

Prochlorperazine is a white or light yellow crystalline powder that melts at about 228 °C . It is slightly soluble in water (15 mg L −1, at 24 °C) and alcohol .

Scientific Research Applications

Psychiatric Disorders

Prochlorperazine mesilate: is primarily used as a first-generation antipsychotic. It’s indicated for the treatment of schizophrenia , schizoaffective disorder , and other conditions presenting with symptoms of psychosis . Its efficacy in managing psychotic symptoms makes it a valuable option in psychiatric care.

Antiemetic Therapy

The compound is widely recognized for its antiemetic properties. It’s used to alleviate nausea and vomiting associated with chemotherapy, radiation therapy, and post-operative settings . By depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors, it effectively controls emesis.

Migraine Treatment

Non-FDA approved indications for Prochlorperazine include the treatment of migraine headaches . Its ability to modulate neurotransmitter action in the brain helps in reducing the frequency and severity of migraine episodes.

Anxiety Management

Prochlorperazine maleate: tablets are effective for the short-term treatment of generalized non-psychotic anxiety . This application is particularly useful for patients who experience anxiety that is not linked to a psychiatric disorder.

Pharmacological Studies

As a pharmaceutical standard, Prochlorperazine mesilate is used in laboratory tests and assays to ensure the quality and consistency of pharmaceutical substances and medicinal products . It serves as a benchmark in pharmacological research and development.

Neurotransmitter Research

The compound’s interaction with various neurotransmitter receptors, including histaminergic, cholinergic, and noradrenergic receptors , provides a basis for research into the functioning of these neurotransmitters and their role in different physiological and pathological processes .

Chemoreceptor Trigger Zone Studies

Prochlorperazine’s action on the chemoreceptor trigger zone is of significant interest in studies aimed at understanding the mechanisms of nausea and vomiting. Research in this area can lead to the development of new therapeutic agents targeting this zone .

Receptor Antagonism

The drug’s ability to block D2 dopamine receptors is crucial for its antipsychotic and antiemetic effects. This property is exploited in research focused on the pathophysiology of psychotic disorders and the development of new antipsychotic drugs .

Mechanism of Action

Target of Action

Prochlorperazine mesilate primarily targets D2 dopamine receptors in the brain . These receptors are part of the dopaminergic system, which plays a crucial role in reward, motivation, and motor control. Prochlorperazine mesilate also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

Prochlorperazine mesilate works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . By blocking these receptors, it inhibits the effects of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior. This action can help to alleviate symptoms of psychosis and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by prochlorperazine mesilate is the dopaminergic synapse pathway . By blocking D2 dopamine receptors, prochlorperazine mesilate disrupts the normal functioning of this pathway, leading to changes in the transmission of dopamine signals. This can result in a reduction of symptoms associated with conditions like schizophrenia and anxiety .

Pharmacokinetics

The pharmacokinetics of prochlorperazine mesilate involve its absorption, distribution, metabolism, and excretion (ADME). The exact bioavailability of prochlorperazine mesilate is unknown, but it is presumed to be substantial . It is primarily metabolized in the liver, specifically by the CYP2D6 and/or CYP3A4 enzymes . The elimination half-life of prochlorperazine mesilate is between 6 to 10 hours . It is mainly excreted in the feces .

Result of Action

The molecular and cellular effects of prochlorperazine mesilate’s action primarily involve the inhibition of dopaminergic neurons . This can lead to a reduction in symptoms of conditions like schizophrenia and anxiety. Additionally, prochlorperazine mesilate’s anti-dopaminergic effects can help to prevent delayed nausea and vomiting .

Safety and Hazards

Prochlorperazine may cause somnolence, postural hypotension, motor and sensory instability, which may lead to falls and, consequently, fractures or other injuries . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

While Prochlorperazine is a well-established medication, there is ongoing research into its uses and effects. For instance, it is used in various psychotic affections, including bipolar disorder . It’s also used in the management of nausea and vomiting, especially chemotherapy-induced emesis . Future research may continue to explore these and other potential applications of Prochlorperazine.

properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOUKJFDLARFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199844
Record name Prochlorperazine mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prochlorperazine mesilate

CAS RN

51888-09-6
Record name Prochlorperazine mesilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE DIMETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prochlorperazine mesilate
Reactant of Route 2
Reactant of Route 2
Prochlorperazine mesilate
Reactant of Route 3
Prochlorperazine mesilate
Reactant of Route 4
Prochlorperazine mesilate
Reactant of Route 5
Reactant of Route 5
Prochlorperazine mesilate
Reactant of Route 6
Prochlorperazine mesilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.